

Introduction: Understanding Psoralen-C2 Phosphoramidite

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Compound of Interest		
Compound Name:	Psoralen-c 2 cep	
Cat. No.:	B15344156	Get Quote

Psoralens are a class of naturally occurring heterocyclic compounds that have become indispensable tools in molecular biology.[1] These planar molecules readily intercalate into the helical structure of double-stranded DNA and RNA.[1][2] Upon exposure to long-wavelength ultraviolet light (UVA, ~365 nm), psoralens become photoactivated and form covalent cyclobutane linkages with adjacent pyrimidine bases (primarily thymine and uracil).[1][3][4] This process can result in two types of adducts: a monoadduct, where the psoralen attaches to a single pyrimidine, or a diadduct, which creates an interstrand cross-link (ICL) by binding to pyrimidines on opposite strands.[1][5] These ICLs are highly stable but can be photoreversed with short-wavelength UV light (~254 nm).[1][6]

The term "Psoralen-C2-CEP" refers to a specific chemical reagent used for synthesizing custom oligonucleotides: Psoralen-C2 Phosphoramidite. In this context:

- Psoralen is the photoactive core molecule.
- C2 refers to a two-carbon linker that attaches the psoralen moiety to the oligonucleotide backbone. This linker provides the flexibility needed for the psoralen to effectively intercalate into the target nucleic acid duplex.[1]
- CEP (2-cyanoethyl phosphoramidite) is the chemical group that enables the incorporation of the psoralen-C2 modifier into a growing oligonucleotide chain during automated solid-phase synthesis.



This guide details the mechanism, applications, and experimental considerations for using oligonucleotides modified with Psoralen-C2 phosphoramidite in molecular biology research and drug development.

Core Mechanism of Action

The utility of psoralen-modified oligonucleotides stems from their ability to form highly specific and irreversible cross-links with target nucleic acid sequences. The process is a two-step reaction initiated by UVA light.

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// Edge and Pathway Definitions Intercalation -> Monoadduct [label="UVA Light (365 nm)"]; Monoadduct -> Diadduct [label="UVA Light (365 nm)"]; Diadduct -> Reversal [label="UV Light (254 nm)"]; Reversal -> Target [style=dashed];

// Invisible nodes for alignment subgraph { rank=same; Intercalation; Monoadduct; Diadduct; } }

Caption: General mechanism of psoralen photo-cross-linking and reversal.

Applications in Molecular Biology and Drug Development Probing RNA and DNA Structure

Psoralen cross-linking is a powerful technique for elucidating the secondary and tertiary structures of nucleic acids in vivo and in vitro.[1][6][7] By cross-linking pyrimidines that are in close proximity within a folded structure, researchers can map base-pairing interactions, including those that are long-range.[7]

A prominent application is the PARIS (Psoralen Analysis of RNA Interactions and Structures) method, which maps transcriptome-wide RNA-RNA interactions at near base-pair resolution.[6]



[8][9] This technique combines in vivo psoralen cross-linking, 2D gel purification of cross-linked fragments, proximity ligation, and high-throughput sequencing to provide a global view of the RNA structurome.[6][8]

// Node Definitions A [label="In Vivo Cross-linking\n(AMT Psoralen + 365 nm UVA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="RNA Extraction &\nPartial RNase Digestion", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="2D Gel Electrophoresis\n(Purify cross-linked fragments)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Proximity Ligation\n(Join ends of duplex)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Reverse Transcription\n& High-Throughput Sequencing", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Computational Analysis\n(Map RNA structures/interactions)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Workflow Edges A -> B -> C -> D -> E -> F; }

Caption: The experimental workflow for the PARIS method.[6][8]

Studying DNA Repair Pathways

Psoralen-induced ICLs are among the most cytotoxic forms of DNA damage because they block the progression of replication forks and transcription complexes.[4][5] This makes psoralen an ideal tool for studying the complex cellular pathways responsible for ICL repair.[5] [10] Researchers can induce ICLs in a controlled manner and then monitor the recruitment of repair factors, the kinetics of lesion removal, and the activation of cell cycle checkpoints and apoptotic pathways. Studies have shown that the Fanconi anemia (FA) and nucleotide excision repair (NER) pathways are critical for resolving these lesions. Psoralen-induced ICLs are known to trigger an ATR-dependent signaling cascade that leads to the phosphorylation and activation of the p53 tumor suppressor.[4]

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// Pathway Edges ICL -> Stall -> ATR -> p53; p53 -> Arrest; p53 -> Apoptosis; }

Caption: Simplified signaling pathway induced by psoralen ICLs.[4]

Antigene and Antisense Therapeutics

In the realm of drug development, psoralen-modified oligonucleotides are explored as potent antigene and antisense agents.[11]

- Antigene Strategy: A psoralen-conjugated oligonucleotide can be designed to bind to a
 specific sequence in the major groove of duplex DNA, forming a stable triple helix.[1]
 Subsequent irradiation with UVA light creates a permanent ICL at the target site, which can
 irreversibly inhibit gene transcription.[12]
- Antisense Strategy: Similarly, a psoralen-modified antisense oligonucleotide can bind to a complementary mRNA sequence. Photo-cross-linking creates a covalent bond that can block translation or promote mRNA degradation.

This approach offers a high degree of specificity and the potential for permanent gene silencing, making it an attractive therapeutic strategy.

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Caption: Workflow for psoralen-based antigene therapy.[1][12]

Quantitative Data Summary

The efficiency and outcome of psoralen cross-linking depend on the specific psoralen derivative and the experimental conditions.



Table 1: Psoralen Derivative Properties and Cross-linking Efficiency

Psoralen Derivative	Key Feature	ICL Formation Efficiency	Application Note
8-Methoxypsoralen (8- MOP)	High ICL yield	Up to 40% of adducts form ICLs[5]	Commonly used as a model ICL-inducing agent in DNA repair studies.[5]
4,5',8- trimethylpsoralen (TMP)	High reactivity	Forms monoadducts quickly, which convert to diadducts over time.[13]	Used to study DNA supercoiling and replication intermediates.[14]
4'-aminomethyl- trioxsalen (AMT)	Water-soluble	Highly efficient	The derivative of choice for in vivo RNA structure analysis like PARIS due to its solubility.[2][6]
Angelicin	Monofunctional	Forms only monoadducts	Used as a control to distinguish effects of ICLs from monoadducts.[4]

Table 2: Typical Experimental Parameters for In Vivo Cross-linking



Parameter	Value Range	Notes
Psoralen Concentration	10 μg/mL - 0.5 mg/mL[6][15]	Concentration is optimized based on cell type and desired cross-linking density.
Incubation Time	4 - 30 minutes[6][12][15]	Allows for cellular uptake and intercalation into nucleic acids.
UVA Wavelength	365 nm[12][13][14][15]	Standard wavelength for activating psoralens.
UVA Dose / Time	~3.6 kJ/m² or 5 - 15 minutes[12][15]	Irradiation is often performed on ice to minimize cellular damage.[15]
Reversal Wavelength	254 nm[1][6]	Used to reverse cross-links for analysis.

Experimental Protocols

Protocol 1: In Vivo Psoralen Cross-linking of Cellular RNA (Adapted from PARIS)[6]

- Cell Culture: Grow adherent cells in 10 cm plates to approximately 70% confluency.
- Psoralen Incubation: Prepare a 0.5 mg/mL solution of AMT psoralen in 1x PBS. Remove the cell culture medium, wash the cells once with 1x PBS, and add 0.4 mL of the AMT solution (or 1x PBS as a control).
- Incubation: Incubate the plates for 30 minutes under normal cell culture conditions (e.g., 37°C, 5% CO₂).
- UVA Irradiation: Place the culture dishes on an ice bed and expose them to 365 nm UVA light. The exact energy dose should be calibrated, but a typical exposure might be ~2-5 kJ/m².
- Cell Harvesting: Immediately after irradiation, wash the cells with ice-cold PBS and harvest them by scraping.



• Nucleic Acid Extraction: Proceed immediately with RNA extraction using a standard protocol (e.g., TRIzol). The cross-links are stable throughout this process.

Protocol 2: Analysis and Reversal of Psoralen Crosslinks[5][6][15]

- Denaturing Gel Electrophoresis:
 - Resuspend the extracted nucleic acid samples in a denaturing loading buffer (e.g., containing formamide or DMSO).
 - Denature the samples by heating at 80-95°C for 5 minutes.
 - Separate the fragments on a denaturing polyacrylamide or agarose gel. Cross-linked species will migrate slower than their non-cross-linked counterparts.
- Visualization:
 - Stain the gel with a fluorescent dye like SYBR Gold or ethidium bromide.
 - Image the gel using a transilluminator with a wavelength that does not cause photoreversal (e.g., >300 nm).[6]
- Photoreversal of Cross-links:
 - Excise the gel band corresponding to the cross-linked species.
 - Place the gel slice in a UV stratalinker or on a UV transilluminator and irradiate with 254
 nm light. A typical dose is 1200 μJoules, often applied to both sides of the gel slice.[15]
 - The reversed products can be eluted from the gel and analyzed further, for example, by running on a second dimension gel to separate the previously linked fragments.

Conclusion

Psoralen-C2 phosphoramidite is a critical reagent that enables the synthesis of oligonucleotides capable of targeted, light-activated covalent cross-linking. These modified probes are versatile tools with broad applications, from fundamental studies of nucleic acid



structure and DNA repair to the development of innovative antigene therapeutics. By providing a mechanism for irreversibly locking onto a specific DNA or RNA sequence, psoralen-based technologies offer a unique combination of specificity and permanence that continues to drive discovery in molecular biology and drug development.

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